

# CAS number 53899-17-5 characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 8-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1588254

[Get Quote](#)

An In-Depth Technical Guide to **8-Methoxy-1,2,3,4-tetrahydroquinoline** (CAS: 53899-17-5)

## Introduction

**8-Methoxy-1,2,3,4-tetrahydroquinoline**, registered under CAS number 53899-17-5, is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in the field of medicinal chemistry.<sup>[1][2]</sup> Its tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a methoxy group on the aromatic ring modifies its electronic properties and provides a handle for further functionalization, making it a versatile building block for drug discovery and development. This guide provides a comprehensive technical overview of its characterization, handling, and application, with a focus on methodologies relevant to researchers and drug development professionals. Its documented use as a reactant in the synthesis of potent enzyme inhibitors, such as those targeting human aldosterone synthase (CYP11B2), underscores its significance in developing novel therapeutics for cardiovascular diseases.<sup>[3][4][5]</sup>

## Physicochemical Properties and Specifications

Proper characterization begins with understanding the fundamental physicochemical properties of a compound. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

Property	Value	Source(s)
CAS Number	53899-17-5	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	163.22 g/mol	[1][2]
Synonyms	8-methoxy-1,2,3,4-tetrahydroquinoline, EOS-60440	[1][2]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]

## Synthesis and Purification Workflow

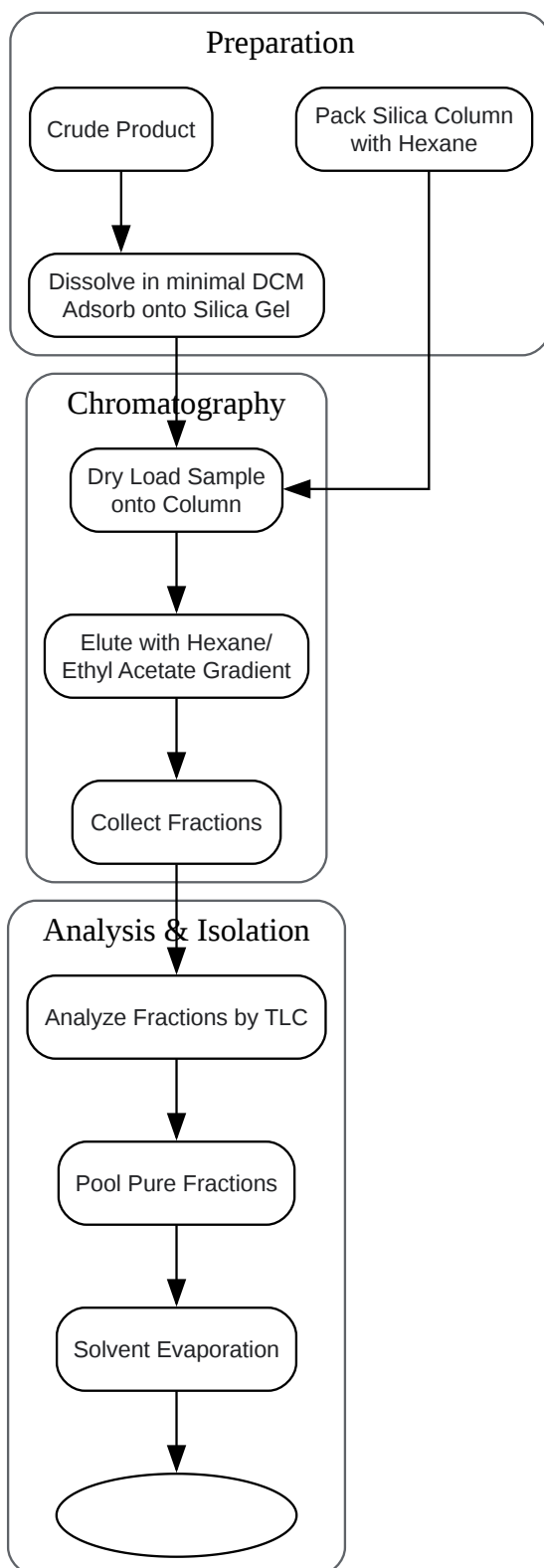
While **8-Methoxy-1,2,3,4-tetrahydroquinoline** is commercially available, understanding its synthesis and purification is vital for process development and troubleshooting. A common route involves the reduction of the corresponding 8-methoxyquinoline. Purification is critical to remove unreacted starting materials and byproducts, with flash column chromatography being the standard method.[3]

## Illustrative Purification Protocol: Flash Column Chromatography

The choice of a proper solvent system is paramount for achieving high purity. A gradient elution is often employed to effectively separate the target compound from impurities with different polarities.

- **Column Preparation:** A silica gel column (e.g., 230-400 mesh) is packed using a slurry method with a non-polar solvent like hexane to ensure a homogenous stationary phase.
- **Sample Loading:** The crude **8-Methoxy-1,2,3,4-tetrahydroquinoline** is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The dried silica plug is then carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

- **Elution:** The separation is performed using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The rationale for a gradient system is to first elute non-polar impurities with the low-polarity mobile phase, followed by the elution of the moderately polar product as the solvent strength increases.
- **Fraction Collection:** Fractions are collected throughout the elution process and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- **Solvent Removal:** Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified **8-Methoxy-1,2,3,4-tetrahydroquinoline**.

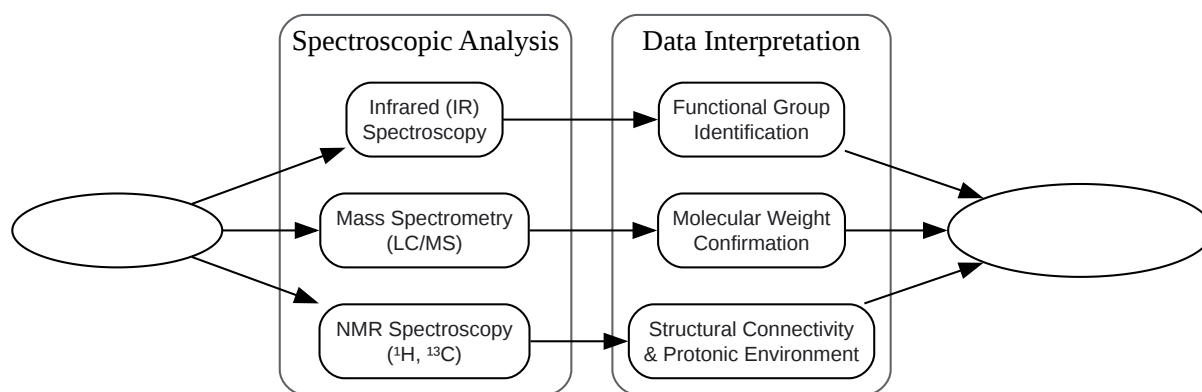


[Click to download full resolution via product page](#)

**Caption:** Workflow for Flash Chromatography Purification.

## Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of **8-Methoxy-1,2,3,4-tetrahydroquinoline** requires a combination of spectroscopic techniques. Each method provides unique and complementary information.



[Click to download full resolution via product page](#)

**Caption:** Integrated workflow for analytical characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.  $^1\text{H}$  NMR provides information on the electronic environment and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the number and type of carbon atoms.

Protocol for NMR Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

- Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.

Expected Spectral Features:

- $^1\text{H}$  NMR: The spectrum will show distinct signals for the aromatic protons, the  $-\text{OCH}_3$  group (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the tetrahydroquinoline ring (triplets and multiplets in the 1.9-3.4 ppm range).
- $^{13}\text{C}$  NMR: The spectrum should display 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming the absence of molecular symmetry.<sup>[2]</sup>

## Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC/MS) is commonly used for this purpose.<sup>[3][4]</sup>

Protocol for LC/MS Analysis:

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulates.
- Inject the sample into the LC/MS system. A common method uses a C18 reverse-phase column with a water/acetonitrile mobile phase.
- Analyze the resulting mass spectrum in positive ion mode. The expected molecular ion peak would correspond to  $[\text{M}+\text{H}]^+$  at an  $m/z$  of approximately 164.22.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):

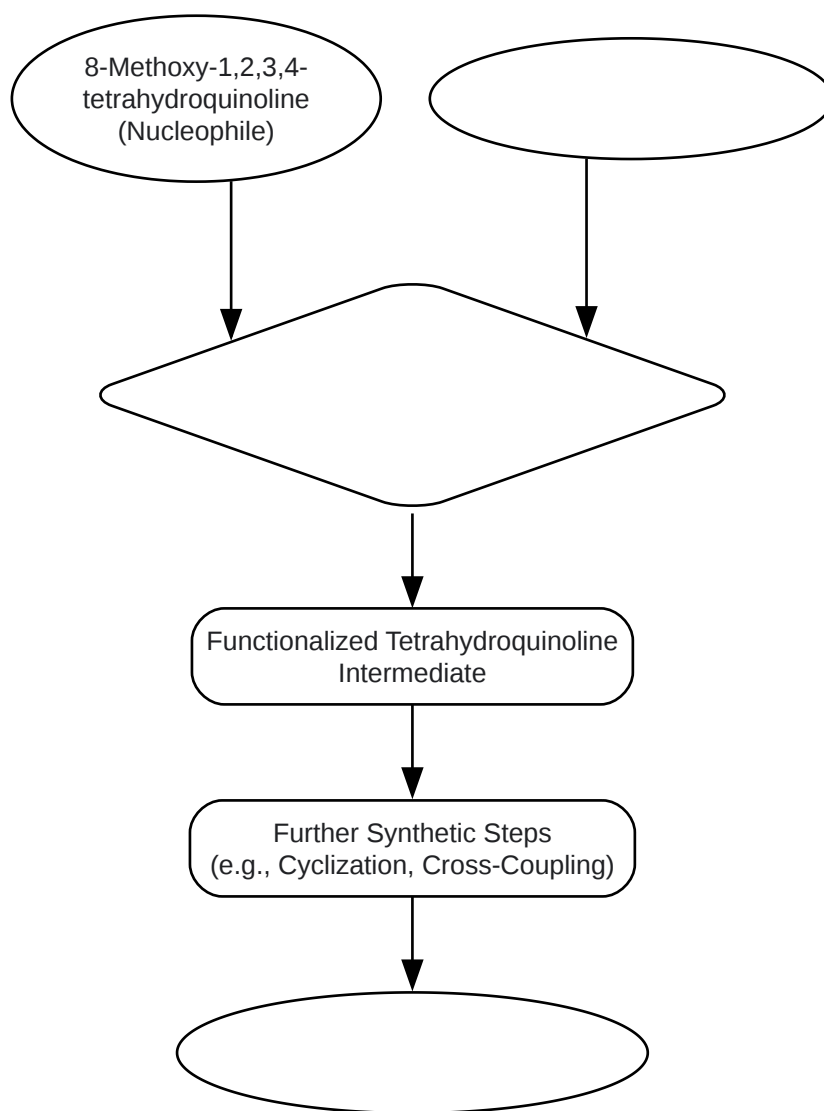
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil and collect the spectrum.

Expected Characteristic Absorption Bands:

Functional Group	Bond Vibration	Expected Wavenumber (cm <sup>-1</sup> )
Secondary Amine	N-H Stretch	3200 - 3600 (medium, somewhat broad)
Alkyl C-H	C-H Stretch	2850 - 3000 (strong)
Aromatic C-H	C-H Stretch	3000 - 3100 (weak-medium)
Aryl Ether	C-O Stretch	1200 - 1275 (strong)
Aromatic Ring	C=C Stretch	1475 - 1600 (weak-medium)

## Applications in Medicinal Chemistry

The utility of **8-Methoxy-1,2,3,4-tetrahydroquinoline** is prominently featured in patents for the synthesis of inhibitors of human aldosterone synthase (CYP11B2).<sup>[3][4][5]</sup> In these synthetic schemes, the secondary amine of the tetrahydroquinoline core serves as a nucleophile to react with various electrophilic partners, building out a more complex molecular architecture designed to fit into the enzyme's active site.



[Click to download full resolution via product page](#)

**Caption:** Role as a key intermediate in multi-step synthesis.

This application highlights the compound's value to drug development professionals, providing a readily available and versatile scaffold for building libraries of potential therapeutic agents.

## Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent. **8-Methoxy-1,2,3,4-tetrahydroquinoline** possesses several hazards that require appropriate precautions.

[1][6]



Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity, Oral	H302: Harmful if swallowed	Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation	H315: Causes skin irritation	Wear protective gloves. Wash contaminated skin thoroughly after handling.
Eye Irritation	H319: Causes serious eye irritation	Wear eye protection/face protection.
Respiratory Irritation	H335: May cause respiratory irritation	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

#### First Aid:

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[1\]](#)
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[1\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before use.[\[6\]](#)[\[7\]](#)

## Conclusion

**8-Methoxy-1,2,3,4-tetrahydroquinoline** (CAS 53899-17-5) is more than just a chemical entry in a catalog; it is a validated and valuable tool for chemical innovation. Its well-defined physicochemical properties, established characterization protocols, and proven utility as a synthetic building block make it an important asset for researchers in medicinal chemistry and

drug development. A thorough understanding of its analytical characterization, from NMR to MS, ensures the integrity of the starting material, which is the foundation of reproducible and successful multi-step synthesis campaigns aimed at discovering the next generation of therapeutics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 53899-17-5 | CAS DataBase [m.chemicalbook.com]
- 2. 8-Methoxy-1,2,3,4-tetrahydroquinoline | C<sub>10</sub>H<sub>13</sub>NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE10200802221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]
- 4. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 5. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. 8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 53899-17-5 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588254#cas-number-53899-17-5-characterization]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)